molecular formula C30H46O4 B12379978 Nimbocinone

Nimbocinone

Cat. No.: B12379978
M. Wt: 470.7 g/mol
InChI Key: AIPJHGJDKFLPMI-WRAQZVPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimbocinone involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of specific triterpenoid precursors under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction from neem tree parts, followed by purification processes. The extraction involves using solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .

Chemical Reactions Analysis

Types of Reactions

Nimbocinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Anticancer Properties

1. Mechanisms of Action:
Nimbocinone exhibits several mechanisms that contribute to its anticancer effects:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis in cancer cells by activating caspases and modulating key proteins involved in cell survival, such as Bcl-2 and survivin .
  • Inhibition of Cell Proliferation: Studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines, including colorectal cancer cells, by disrupting the cell cycle and reducing the expression of cyclins and cyclin-dependent kinases .
  • Suppression of Inflammation: The compound modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) activation, which is crucial for tumorigenesis in colorectal cancer .

2. In Vitro Studies:
In vitro experiments have demonstrated that this compound can significantly reduce the viability of cancer cells at low concentrations. For instance:

  • Colorectal Cancer Cells: this compound inhibited the growth of HCT-116 and HT-29 cell lines with half-maximal inhibitory concentrations (IC50) observed as low as 2 μM .
  • Breast Cancer Cells: It also impaired the proliferation of triple-negative breast cancer cells by inducing apoptosis and stabilizing tumor suppressor proteins like p21 .

3. In Vivo Studies:
Animal models have further validated the anticancer efficacy of this compound:

  • Xenograft Models: In xenograft studies using nude mice, this compound administration resulted in significant tumor volume reduction in colorectal cancer models, showcasing a dose-dependent response .

Potential Therapeutic Applications

1. Chemoprevention:
this compound's ability to inhibit carcinogenesis suggests its potential as a chemopreventive agent. It has shown promise in reducing tumor incidence in preclinical models, indicating its role in preventing cancer development .

2. Targeted Protein Degradation:
Recent studies have explored this compound's role in targeted protein degradation through its interaction with E3 ubiquitin ligase RNF114. This interaction may provide a novel approach to enhance the stability of tumor suppressors and mitigate cancer progression .

Case Studies

StudyFocusFindings
Study 1Colorectal CancerThis compound reduced tumor volume by 67% at 5 mg/kg and 90% at 20 mg/kg in xenograft models .
Study 2Breast CancerInduced apoptosis in triple-negative breast cancer cells through inhibition of RNF114 substrate recognition .
Study 3ChemopreventionDemonstrated reduced incidence of tumors in DMBA-induced hamster buccal pouch carcinogenesis model .

Mechanism of Action

Nimbocinone exerts its effects through various molecular targets and pathways. It has been shown to interact with specific enzymes and receptors involved in metabolic and inflammatory pathways. For example, its antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin signaling pathways .

Comparison with Similar Compounds

Nimbocinone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its distinct antidiabetic activity and potential therapeutic applications in various diseases .

Biological Activity

Nimbocinone, a compound derived from the neem tree (Azadirachta indica), has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antidiabetic, and antimicrobial effects. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C₃₀H₄₆O₄
  • Molecular Weight : 470.68 g/mol

Anticancer Activity

This compound exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that this compound inhibits the proliferation of cancer cells by modulating key signaling pathways. For instance, it affects the NF-κB pathway, which is crucial for tumor cell survival and proliferation. This compound induces apoptosis in colorectal cancer (CRC) cells by inhibiting NF-κB activation, leading to the down-regulation of tumorigenic proteins .
  • Targeting Ubiquitin Ligase RNF114 : A study highlighted that this compound interacts with RNF114, an E3 ubiquitin ligase, disrupting substrate recognition and leading to stabilization of tumor suppressors like p21. This mechanism contributes to its anti-proliferative effects in breast cancer cells .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
NF-κB Pathway InhibitionSuppresses NF-κB activation and regulates tumorigenic proteins
Apoptosis InductionTriggers programmed cell death in cancer cells
RNF114 InteractionStabilizes tumor suppressors by impairing ubiquitination

Antidiabetic Effects

This compound also shows promise as an antidiabetic agent:

  • Blood Glucose Regulation : Studies have demonstrated that this compound reduces blood glucose levels in diabetic models. In experiments with STZ-induced diabetic mice, treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups .
  • Mechanism of Action : The antidiabetic effects are believed to be mediated through enhancement of insulin sensitivity and modulation of glucose metabolism pathways.

Table 2: Antidiabetic Effects of this compound

EffectObservation
Fasting Blood Glucose LevelsSignificant reduction in diabetic models
Insulin SensitivityEnhanced response observed in animal studies

Antimicrobial Properties

The antimicrobial activity of this compound has been documented extensively:

  • Broad-Spectrum Activity : this compound exhibits activity against various pathogens, including bacteria and fungi. Its efficacy has been noted in treating conditions such as acne and other skin infections .
  • Mechanism : The antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 3: Antimicrobial Efficacy

Pathogen TypeActivity Observed
BacteriaEffective against Streptococcus mutans (tooth decay)
FungiInhibitory effects noted in dermatophyte infections

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of this compound:

  • Anticancer Trials : Clinical trials focusing on this compound's efficacy in various cancers are underway, showcasing its potential as a therapeutic agent.
  • Diabetes Management : Observational studies have reported improvements in glycemic control among patients using neem extracts containing this compound.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1

InChI Key

AIPJHGJDKFLPMI-WRAQZVPNSA-N

Isomeric SMILES

C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O

Canonical SMILES

CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.